molecular formula C8H6BrClO2 B3189607 2-Bromo-2-(3-chlorophenyl)acetic acid CAS No. 3381-74-6

2-Bromo-2-(3-chlorophenyl)acetic acid

Cat. No.: B3189607
CAS No.: 3381-74-6
M. Wt: 249.49 g/mol
InChI Key: YXFVWXWKXCZRTF-UHFFFAOYSA-N
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Description

2-Bromo-2-(3-chlorophenyl)acetic acid is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a bromine atom and a 3-chlorophenyl group

Synthetic Routes and Reaction Conditions:

    Bromination of 3-chlorophenylacetic acid: One common method involves the bromination of 3-chlorophenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at room temperature and yields this compound.

    Grignard Reaction: Another method involves the reaction of 3-chlorobenzyl bromide with magnesium in dry ether to form a Grignard reagent, which is then reacted with carbon dioxide to yield the desired product after acidification.

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2-(3-chlorophenyl)ethanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed:

    Substitution: 2-Hydroxy-2-(3-chlorophenyl)acetic acid.

    Oxidation: 2-(3-Chlorophenyl)acetic acid.

    Reduction: 2-(3-Chlorophenyl)ethanol.

Scientific Research Applications

2-Bromo-2-(3-chlorophenyl)acetic acid is used as an intermediate in the synthesis of various biologically active compounds. It is particularly valuable in the pharmaceutical industry for the development of drugs with antithrombotic and anti-inflammatory properties. Additionally, it is used in organic synthesis as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-2-(3-chlorophenyl)acetic acid involves its ability to act as a precursor to active pharmaceutical ingredients. The bromine and chlorine atoms in the compound can participate in various biochemical interactions, influencing the activity of enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and the derivative being synthesized.

Comparison with Similar Compounds

  • 2-Bromo-2-(2-chlorophenyl)acetic acid
  • 2-Bromo-2-(4-chlorophenyl)acetic acid
  • 2-Bromo-2-(3-fluorophenyl)acetic acid

Comparison: 2-Bromo-2-(3-chlorophenyl)acetic acid is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and the types of derivatives that can be synthesized. Compared to its analogs, it may offer different pharmacological properties and reactivity patterns, making it a valuable compound for specific synthetic and pharmaceutical applications.

Properties

IUPAC Name

2-bromo-2-(3-chlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFVWXWKXCZRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-chlorophenylacetic acid (20.90 g, 122.52 mmol) and NBS (23.50 g, 133.14 mmol) were dissolved in carbon tetrachloride (300 mL), then BPO (300 mg) was added, the resulting reaction was heated to reflux under a sunlamp for 5 hours, then cooled to room temperature, filtered and concentrated to give the desired α-bromo-3-chlorophenylacetic acid. 5.00 g of this acid was then reacted with 3,4-dimethyl benzenethiol (2.85 g, 20.62 mmol) and sodium hydride (60% oil dispersion, 4.50 g, 87.50 mmol) to yield Intermediate 3, which was used in the next synthetic step without further purification.
Quantity
20.9 g
Type
reactant
Reaction Step One
Name
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Chlorophenylacetic acid (20.90 g, 122.51 mmol) and N-Bromosuccinimide NBS (23.50 g, 132.03 mmol) were dissolved in carbon tetrachloride (300 mL). Benzoyl peroxide BPO (300 mg) was added and the resulting reaction mixture was heated to reflux under a sunlamp for 5 hours, then cooled to room temperature, filtered and concentrated to give the desired α-bromo-3-chlorophenylacetic acid, component “A”. 10.00 g of this acid were dissolved in MeOH (100 mL) and 2 mL of sulfuric acid were added. The resulting reaction mixture was refluxed for 3 hours, and then concentrated. The residue was diluted with ether (150 mL) and washed with water, dried over sodium sulfate, and then concentrated to give the methyl ester. The methyl ester was reacted with the component “B”, 3,4-dimethylaniline (CAS 95-64-7) (6.89 g, 1.5 eq), and potassium carbonate (13.00 g, 2.5 eq) in methylethyl ketone and the mixture heated with stirring at 80° C. for 14 hours. After concentration, MeOH (50 mL) was added, followed by KOH (5.00 g). The reaction mixture was refluxed for 6 hours, acidified with concentrated HCl, and then concentrated. The resulting residue was diluted with ether and washed with water, then dried over sodium sulfate and concentrated to the 2-(3-chlorophenyl)-2-((3,4-dimethylphenyl)amino)acetic acid, which was used in the next step without further purification. Crude 2-(3-chlorophenyl)-2-(3,4-dimethylphenyl)amino)acetic acid reacted with 1,1′-carbonyldiimidazole (2.40 g, 14.81 mmol) and (Z)-N′-hydroxy-2-(methylamino) nicotinimidamide (1.80, 10.83 mmol) according to the protocols as outlined in general procedure described above to afford Compound 1.
Quantity
20.9 g
Type
reactant
Reaction Step One
Name
N-Bromosuccinimide NBS
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-2-(3-chlorophenyl)acetic acid
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Reactant of Route 6
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